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Homologous recombination-IN-1 -

Homologous recombination-IN-1

Catalog Number: EVT-7923386
CAS Number:
Molecular Formula: C28H24ClN3O3
Molecular Weight: 486.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Homologous recombination-IN-1 is a compound involved in the biological process of homologous recombination, a critical mechanism for DNA repair and genetic diversity. This process allows for the exchange of genetic material between similar or identical DNA molecules, primarily functioning to repair double-strand breaks in DNA. The mechanisms underlying homologous recombination are complex and involve various proteins and pathways that ensure genomic stability and integrity.

Source

Homologous recombination is a naturally occurring process found in all living organisms, playing a vital role in cellular functions such as DNA repair, meiosis, and genetic diversity. The study of homologous recombination has been significantly advanced by research on model organisms like Saccharomyces cerevisiae (baker's yeast) and Escherichia coli, which have provided insights into the molecular mechanisms involved.

Classification

Homologous recombination can be classified into several pathways based on the specific mechanisms and outcomes involved:

  • Double-Strand Break Repair: This is the primary function of homologous recombination, repairing double-strand breaks through precise template-directed repair.
  • Gene Conversion: A process where one allele is converted to another, often resulting in non-reciprocal exchange.
  • Crossing Over: This occurs during meiosis, leading to genetic diversity through reciprocal exchange of chromosome segments.
Synthesis Analysis

Methods

The synthesis of compounds related to homologous recombination typically involves biochemical methods that manipulate DNA sequences. Key techniques include:

  • In vitro Homologous Recombination: Utilizing plasmids and endonucleases to create double-strand breaks at specific sites, allowing for targeted integration of genetic material.
  • Gene Targeting: Involves designing constructs that contain sequences homologous to the target locus, facilitating precise integration via homologous recombination.

Technical Details

The synthesis often requires:

  • Recombinant DNA Technology: Involves cloning vectors that carry genes of interest flanked by homologous sequences.
  • CRISPR-Cas9 Systems: These systems can induce double-strand breaks at specific genomic locations, which can then be repaired through homologous recombination using donor templates.
Molecular Structure Analysis

Structure

The molecular structure of compounds involved in homologous recombination typically includes:

  • DNA Molecules: Composed of nucleotides arranged in a double helix structure.
  • Proteins: Key proteins such as Rad51 and its homologs play crucial roles in strand invasion and stabilization of the DNA structure during the repair process.

Data

The structural analysis often involves:

  • X-ray Crystallography: Used to determine the three-dimensional structure of proteins involved in the process.
  • Nuclear Magnetic Resonance Spectroscopy: Provides insights into the dynamics and interactions of proteins with DNA.
Chemical Reactions Analysis

Reactions

Homologous recombination involves several key reactions:

  1. Double-Strand Break Formation: Induced by various agents (e.g., ionizing radiation).
  2. End Resection: The processing of broken ends to generate single-stranded DNA overhangs.
  3. Strand Invasion: The single-stranded DNA invades a homologous duplex, forming a displacement loop (D-loop).
  4. DNA Synthesis and Ligation: New DNA is synthesized using the homologous strand as a template, followed by ligation to restore the integrity of the DNA molecule.

Technical Details

The efficiency and fidelity of these reactions are influenced by various factors including:

  • Protein Concentrations: Levels of Rad51 and other associated proteins affect the rate of strand invasion.
  • Chromatin Structure: Accessibility of DNA can impact the efficiency of homologous recombination.
Mechanism of Action

Process

The mechanism of action for homologous recombination involves several sequential steps:

  1. Recognition and Processing of Double-Strand Breaks: The MRX complex binds to break sites and initiates resection.
  2. Formation of Rad51 Filaments: Rad51 binds to single-stranded DNA, forming nucleoprotein filaments that facilitate homology search.
  3. Strand Invasion and D-loop Formation: The Rad51 filament invades a homologous duplex, forming a D-loop structure that primes DNA synthesis.
  4. Resolution of Holliday Junctions: The resulting structures can be resolved into crossover or non-crossover products depending on the resolution pathway chosen.

Data

Research indicates that defects in any component involved in this process can lead to increased genomic instability, contributing to cancer development.

Physical and Chemical Properties Analysis

Physical Properties

Homologous recombination-related compounds generally exhibit:

  • Stability under Physiological Conditions: Essential for maintaining genomic integrity during cellular processes.
  • Specific Binding Affinities: Proteins involved show high specificity for their substrates (e.g., Rad51 for single-stranded DNA).

Chemical Properties

Key chemical properties include:

  • Reactivity with Nucleic Acids: Proteins like Rad51 interact with single-stranded and double-stranded DNA through specific binding domains.
  • Sensitivity to Environmental Factors: Conditions such as pH and ionic strength can influence protein-DNA interactions.
Applications

Scientific Uses

Homologous recombination has numerous applications in scientific research and biotechnology:

  • Gene Therapy: Utilized for correcting genetic defects by inserting functional genes into patients' cells.
  • Transgenic Organisms: Essential for creating genetically modified organisms with desired traits through targeted gene integration.
  • Cancer Research: Understanding homologous recombination pathways aids in developing therapies targeting cancer cells with defective repair mechanisms.

Properties

Product Name

Homologous recombination-IN-1

IUPAC Name

6-chloro-3-[3-(4-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

Molecular Formula

C28H24ClN3O3

Molecular Weight

486.0 g/mol

InChI

InChI=1S/C28H24ClN3O3/c1-3-25(33)32-24(17-9-12-20(35-2)13-10-17)16-23(31-32)27-26(18-7-5-4-6-8-18)21-15-19(29)11-14-22(21)30-28(27)34/h4-15,24H,3,16H2,1-2H3,(H,30,34)

InChI Key

LAVOKBSCOSIGER-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC

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